molecular formula C19H26N2O4 B11158259 N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11158259
M. Wt: 346.4 g/mol
InChI Key: LWACPXALHIUZFS-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound with a unique structure that combines a dimethylamino group, a propyl chain, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Chromen-2-one Moiety: The chromen-2-one structure can be synthesized through the condensation of a suitable phenol derivative with an acetic anhydride in the presence of a catalyst.

    Attachment of the Dimethylamino Propyl Chain: The dimethylamino propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propylamine reacts with the chromen-2-one derivative.

    Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromen-2-one moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-diaminopropane
  • N,N-Dimethyl-1,3-propanediamine
  • N-[3-(dimethylamino)propyl]methacrylamide

Uniqueness

N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of the chromen-2-one moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C19H26N2O4/c1-12-13(2)19(23)25-18-14(3)16(8-7-15(12)18)24-11-17(22)20-9-6-10-21(4)5/h7-8H,6,9-11H2,1-5H3,(H,20,22)

InChI Key

LWACPXALHIUZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCN(C)C)C

Origin of Product

United States

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